![molecular formula C14H20N2O3 B2877208 tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate CAS No. 2089258-42-2](/img/structure/B2877208.png)
tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate
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Description
“tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate” is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which have shown high anti-tumor activity . The compound is designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy . The root-mean-square deviation (RMSD) value of the optimum pose was maintained less than 1Å of the related crystal pose and optimized the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .Chemical Reactions Analysis
The chemical reactions involving this compound include palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR Spectrum and Mass spectrum (electron ionization) .Mechanism of Action
Mode of Action
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific research data
properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-4-5-12-10(8-11)9-15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWBGHKUABQPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate | |
CAS RN |
2089258-42-2 |
Source
|
Record name | tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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